![molecular formula C12H12ClNO B2449538 2-Chloro-1-(7-ethyl-1H-indol-3-yl)-ethanone CAS No. 571153-20-3](/img/structure/B2449538.png)
2-Chloro-1-(7-ethyl-1H-indol-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(7-ethyl-1H-indol-3-yl)-ethanone is a chemical compound with the molecular formula C18H16ClNO and a molecular weight of 297.78 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(7-ethyl-1H-indol-3-yl)-ethanone is defined by its molecular formula, C18H16ClNO . This indicates that it contains 18 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom. The exact arrangement of these atoms in the molecule would define its structure.Physical And Chemical Properties Analysis
2-Chloro-1-(7-ethyl-1H-indol-3-yl)-ethanone is a solid substance that should be stored at room temperature . Its molecular weight is 297.78 .Scientific Research Applications
- Indole derivatives have attracted attention for their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound on cancer cells, aiming to develop novel therapies. Further studies are needed to understand its mechanism of action and optimize its efficacy .
- Indoles exhibit antimicrobial properties against bacteria, fungi, and other pathogens. Investigating the antibacterial and antifungal effects of 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone could lead to new antimicrobial agents .
- Some indole derivatives have shown neuroprotective properties. Researchers might explore whether this compound has any impact on neuronal health, potentially contributing to treatments for neurodegenerative diseases .
- Indoles are known for their anti-inflammatory effects. Investigating the anti-inflammatory activity of 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone could provide insights into its therapeutic potential for inflammatory conditions .
- Researchers have performed molecular docking studies on indole derivatives, including those with similar structures. These studies assess their interactions with specific biological targets, such as enzymes or receptors. Investigating the binding affinity of this compound could reveal potential drug targets .
- Given the importance of indoles, researchers continually explore novel synthetic methods for their construction. Investigating efficient and scalable routes to synthesize 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone could contribute to the broader field of organic chemistry .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Potential
Molecular Docking Studies
Synthetic Methodology Development
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Pharmacokinetics
The compound’s molecular weight of 22168 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific receptors it interacts with and the biological context.
properties
IUPAC Name |
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-4-3-5-9-10(11(15)6-13)7-14-12(8)9/h3-5,7,14H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAUEOTKUVXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone | |
CAS RN |
571153-20-3 |
Source
|
Record name | 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.